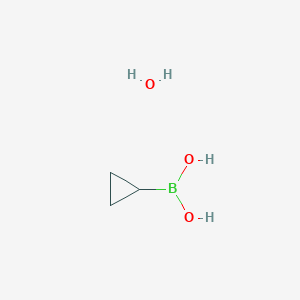
Cyclopropylboronic acid monohydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclopropylboronic acid monohydrate is an organic compound with the chemical formula C3H7BO2·H2O. It is characterized by the presence of a cyclopropyl group attached to a boronic acid moiety. This compound is a white to light yellow solid at room temperature and is known for its applications in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Cyclopropylboronic acid monohydrate can be synthesized through several methods:
Reduction of Cycloboronic Acid: This method involves the reaction of cycloboronic acid with a reducing agent such as sodium borohydride.
Reaction of Cyclopropyllithium with Trichloroborane: Cyclopropyllithium is reacted with trichloroborane under an inert atmosphere to yield cyclopropylboronic acid.
Cyclopropyl Bromide and Butyl Lithium Reaction: Cyclopropyl bromide reacts with butyl lithium to generate cyclopropyllithium, which is then treated with boron trichloride to produce cyclopropylboronic acid.
Industrial Production Methods: Industrial production of this compound typically involves large-scale versions of the above synthetic routes, with careful control of reaction conditions to ensure high yield and purity. The compound is often stored and handled in a dry, inert atmosphere to maintain its stability .
Análisis De Reacciones Químicas
Cyclopropylboronic acid monohydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form cyclopropylboronic acid derivatives.
Reduction: Reduction reactions can yield cyclopropyl alcohols.
Substitution: It participates in substitution reactions, particularly in the presence of palladium catalysts.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Copper Catalysts: Employed in copper-catalyzed N-cyclopropylation reactions.
Nickel Catalysts: Utilized in nickel-catalyzed cross-coupling reactions.
Major Products:
Diaryl Ketones: Formed through arylation of arylboronic acids with aromatic aldehydes.
Cyclopropyl Derivatives: Various cyclopropyl-substituted compounds are synthesized through cross-coupling reactions.
Aplicaciones Científicas De Investigación
Cyclopropylboronic acid monohydrate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of cyclopropylboronic acid monohydrate involves its ability to participate in cross-coupling reactions, where it acts as a boronic acid component. The cyclopropyl group can be introduced into various molecules, enhancing their chemical and biological properties. The compound interacts with palladium or copper catalysts to facilitate the formation of carbon-carbon bonds .
Comparación Con Compuestos Similares
Cyclopropylboronic acid monohydrate can be compared with other boronic acids such as:
Cyclobutylboronic Acid: Similar in structure but contains a cyclobutyl group instead of a cyclopropyl group.
Methylboronic Acid: Contains a methyl group and is used in similar cross-coupling reactions.
Cyclopropylboronic Acid Pinacol Ester: A derivative of cyclopropylboronic acid with a pinacol ester group, offering different reactivity and stability.
Uniqueness: this compound is unique due to its cyclopropyl group, which imparts specific steric and electronic properties, making it a valuable reagent in organic synthesis and pharmaceutical chemistry .
Propiedades
IUPAC Name |
cyclopropylboronic acid;hydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7BO2.H2O/c5-4(6)3-1-2-3;/h3,5-6H,1-2H2;1H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEYKNXRPKMPNET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1CC1)(O)O.O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9BO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
103.92 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-{2-Chloro-6-hydroxy-5-[2-methylquinolin-8-ylaminomethyl]-3-oxo-3H-xanthen-9-YL}benzoic acid](/img/structure/B6335177.png)

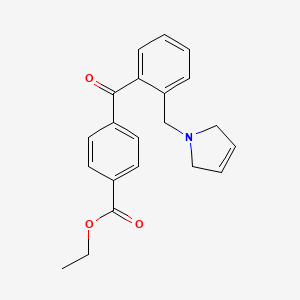
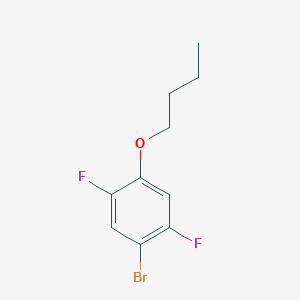
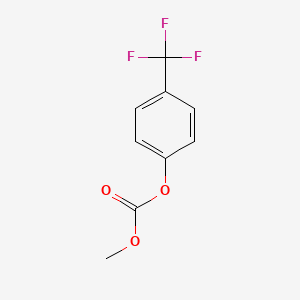

![1-[(2,6-Difluorophenyl)methyl]-1H-pyrazol-3-amine](/img/structure/B6335251.png)
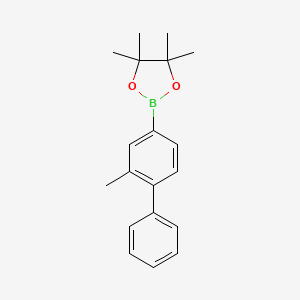
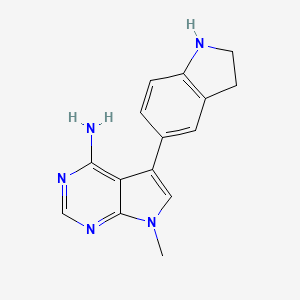
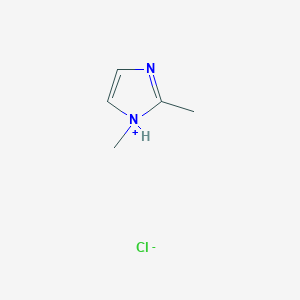
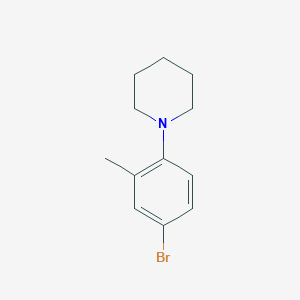
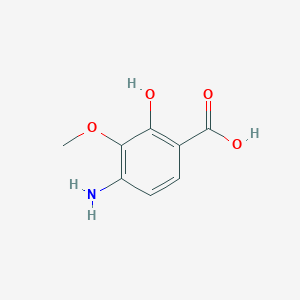
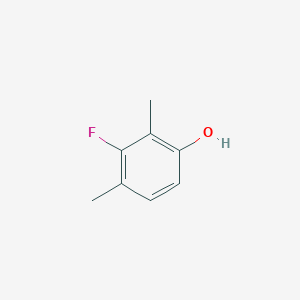
![4-Cyclopentyl-5-(tert-butyl-dimethylsilyloxy)-tetrahydro-7,7-dimethyl-2-(1-isopropyl)-alpha-[4-(trifluoromethyl)phenyl]-3-quinolinemethanol](/img/structure/B6335226.png)
